Chlorazol Violet N

Vue d'ensemble

Description

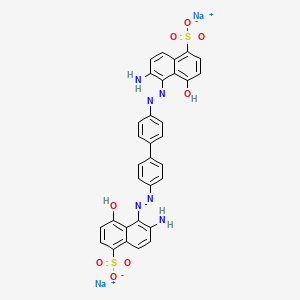

Chlorazol Violet N is a synthetic organic compound belonging to the class of azo dyes. It is known for its vibrant violet color and is widely used in various industrial applications. The compound has the chemical formula C32H25N6NaO8S2 and a molecular weight of 708.7 g/mol . It appears as a reddish-brown powder that is soluble in water, producing a deep purplish-red to purple solution .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chlorazol Violet N is synthesized through a multi-step process involving the following key steps:

Double Nitriding: The process begins with the double nitriding of 4-(4-aminophenyl)benzenamine under acidic conditions.

Coupling Reaction: The nitrated intermediate is then coupled with 6-amino-4-hydroxynaphthalene-2-sulfonic acid.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include maintaining specific temperatures, pH levels, and reaction times to optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Chlorazol Violet N undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.

Reduction: Reduction reactions can alter the azo bond, affecting the dye’s color and stability.

Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions are employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinonoid structures, while reduction can result in the cleavage of the azo bond .

Applications De Recherche Scientifique

Biological Research Applications

Chlorazol Violet N is primarily recognized for its staining properties, especially in histology and microbiology. Its ionic nature allows it to bind effectively to cellular components, making it useful for:

- Cell Staining : It is used to stain cells for microscopic examination, facilitating the visualization of cellular structures. This is particularly important in histopathology for diagnosing diseases.

- Gram Staining : As part of the Gram staining technique, it helps differentiate between Gram-positive and Gram-negative bacteria based on the composition of their cell walls.

- Tissue Imaging : this compound aids in imaging various tissues, which is crucial for understanding pathological changes in diseases like cancer.

Case Study: Staining Efficacy

A study highlighted the effectiveness of this compound in staining bacterial cultures, demonstrating its ability to provide clear differentiation between cell types under microscopic observation. The dye's binding affinity was shown to enhance contrast significantly compared to other traditional stains .

Textile Industry Applications

In the textile industry, this compound serves as a colorant due to its vibrant hue and stability. Its applications include:

- Dyeing Fabrics : It is used to dye various fabrics, providing deep colors that are resistant to fading.

- Plastic Coloring : The compound is also utilized in coloring plastics, varnishes, and other synthetic materials.

Environmental Considerations

Despite its widespread use, concerns regarding the environmental impact of synthetic dyes like this compound have emerged. Studies indicate that certain dyes can be toxic to aquatic life and may persist in the environment . Therefore, manufacturers are encouraged to explore eco-friendlier alternatives or improved waste management practices.

Medical Applications

Emerging research suggests potential medical applications for this compound:

- Antiviral Properties : Recent studies have indicated that this compound exhibits inhibitory effects on SARS-CoV-2 binding to human ACE2 receptors. This property suggests a potential role in developing antiviral therapies .

Clinical Implications

The inhibition of viral entry into host cells opens avenues for further research into this compound as a therapeutic agent against viral infections. However, extensive clinical trials are necessary to establish safety and efficacy before any medical application can be approved.

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Biological Research | Cell staining (Gram staining) | Enhances visualization of cellular structures |

| Textile Industry | Dyeing fabrics and plastics | Concerns over environmental toxicity |

| Medical Research | Potential antiviral agent | Needs further clinical validation |

Mécanisme D'action

The mechanism of action of Chlorazol Violet N involves its interaction with various molecular targets. The compound can bind to proteins and nucleic acids, altering their structure and function. This interaction is primarily driven by the azo bond and the aromatic rings present in the molecule. The pathways involved in its action include the inhibition of protein-protein interactions and the modulation of enzyme activity .

Comparaison Avec Des Composés Similaires

- Direct Violet 1

- Direct Red 31

- Direct Yellow 12

- Direct Black 19

Chlorazol Violet N stands out among these compounds for its specific applications in various industries and research fields.

Propriétés

IUPAC Name |

disodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N6O8S2.2Na/c33-23-11-9-21-27(47(41,42)43)15-13-25(39)29(21)31(23)37-35-19-5-1-17(2-6-19)18-3-7-20(8-4-18)36-38-32-24(34)12-10-22-28(48(44,45)46)16-14-26(40)30(22)32;;/h1-16,39-40H,33-34H2,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMSWMITLDGGQF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC4=C(C=CC(=C43)O)S(=O)(=O)[O-])N)N=NC5=C(C=CC6=C(C=CC(=C65)O)S(=O)(=O)[O-])N.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22N6Na2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2586-60-9 | |

| Record name | Direct Violet 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002586609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Direct Violet 1 as an antiviral agent?

A1: Direct Violet 1 has been identified as a potential antiviral agent due to its ability to inhibit the protein-protein interaction (PPI) between the SARS-CoV-2 spike protein and human ACE2 (hACE2) receptor. [, , ] This interaction is crucial for the virus to attach to and enter host cells. By disrupting this PPI, Direct Violet 1 potentially blocks viral entry and subsequent infection. [, ]

Q2: Does Direct Violet 1 exhibit broad-spectrum antiviral activity against different SARS-CoV-2 variants?

A3: Preliminary research suggests that Direct Violet 1 might possess broad-spectrum antiviral activity. Studies have shown that it can inhibit the spike protein-ACE2 interaction not only for the original SARS-CoV-2 strain but also for variants of concern like Delta (B.1.617.2) and Omicron (B.1.1.529). [] Furthermore, it also demonstrated inhibitory activity against HCoV-NL63, another coronavirus. [] This suggests potential for broader antiviral applications.

Q3: Beyond antiviral research, what is a traditional application of Direct Violet 1?

A4: Direct Violet 1 (Chlorazol Violet N) has been traditionally utilized as a staining agent for microscopic visualization. Specifically, it has been successfully employed for the selective staining of starch granules in wheat flour and related products. [] This highlights its versatility and applicability in diverse research fields.

Q4: Are there any concerns regarding the specificity of Direct Violet 1 as an inhibitor?

A5: While Direct Violet 1 shows promise as an antiviral, there are concerns regarding its specificity. Research indicates that it may act as a promiscuous inhibitor, meaning it might interact with multiple targets and potentially cause off-target effects. [] Further research is necessary to optimize its specificity and minimize potential side effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.